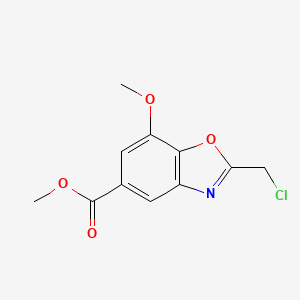
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate
Vue d'ensemble
Description
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a chloromethyl group at the 2-position, a methoxy group at the 7-position, and a carboxylate ester group at the 5-position of the benzoxazole ring
Mécanisme D'action
The mode of action of such compounds often involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact biochemical pathways affected would depend on the specific targets of the compound.
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also vary based on the specific structure of the compound. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The result of the compound’s action would be changes at the molecular and cellular level, potentially leading to desired therapeutic effects.
Lastly, the action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of appropriate starting materials to form the benzoxazole ring. This can be achieved by reacting ortho-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by reacting the benzoxazole intermediate with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate.
Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzoxazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups.
Oxidation: Oxidized benzoxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced benzoxazole derivatives with hydrogenated functional groups.
Applications De Recherche Scientifique
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Comparaison Avec Des Composés Similaires
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 2-(bromomethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 2-(hydroxymethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.
Methyl 2-(methyl)-7-methoxy-1,3-benzoxazole-5-carboxylate: Lacks the chloromethyl group, having a methyl group instead.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications. The presence of the chloromethyl group in this compound imparts unique reactivity and potential for further functionalization, distinguishing it from its analogs.
Propriétés
IUPAC Name |
methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-15-8-4-6(11(14)16-2)3-7-10(8)17-9(5-12)13-7/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGJZVPUUJKLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=N2)CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192081 | |
| Record name | Methyl 2-(chloromethyl)-7-methoxy-5-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-62-6 | |
| Record name | Methyl 2-(chloromethyl)-7-methoxy-5-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chloromethyl)-7-methoxy-5-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine](/img/structure/B1422334.png)
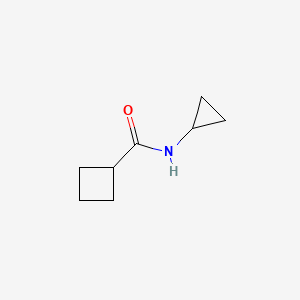
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)
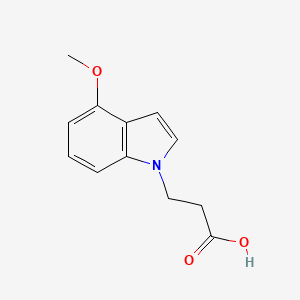

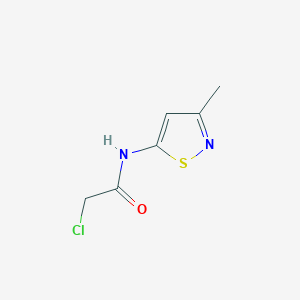
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)

![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)

![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)
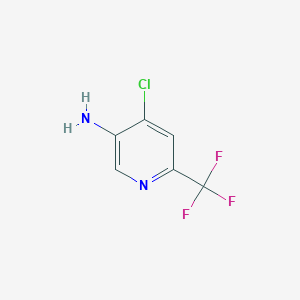
![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)
